Acetic acid, scandium(3+) salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetic acid, scandium(3+) salt is a useful research compound. Its molecular formula is C2H4O2Sc and its molecular weight is 105.01 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Acetic acid, scandium(3+) salt, commonly known as scandium acetate, is an inorganic compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, applications, and relevant case studies, supported by diverse research findings.

Scandium acetate has the chemical formula C6H9O6Sc and appears as a crystalline solid that is moderately soluble in water. It can decompose into scandium oxide upon heating, making it a valuable precursor in various chemical processes. The synthesis of scandium acetate can be achieved through several methods, including:

- Direct reaction of scandium oxide with acetic acid .

- Reaction of scandium chloride with sodium acetate .

- Hydrothermal synthesis methods .

These methods highlight the versatility of acetic acid as a reagent in synthesizing metal acetates and the potential for creating high-purity scandium-based materials for advanced applications .

Biological Activity

The biological activity of this compound has been studied primarily in the context of its catalytic properties and interactions with biological systems. Some notable findings include:

- Catalytic Activity : Scandium compounds are being investigated for their efficiency as catalysts in organic transformations and polymerization reactions. This includes olefin polymerization, which is crucial for producing long-chain hydrocarbons used in various industrial applications.

- Cellular Interactions : Preliminary studies suggest that scandium ions can influence cellular processes. For instance, they may play a role in modulating enzyme activity and cellular signaling pathways, although specific mechanisms remain to be fully elucidated.

- Toxicological Studies : Research indicates that while scandium compounds are generally considered low in toxicity, exposure to high concentrations can lead to irritative effects. Therefore, understanding the safe handling and potential risks associated with these compounds is essential for their application in biological settings .

Case Studies

Several studies have explored the implications of using scandium acetate in various fields:

- Material Science Applications : Scandium-doped materials have shown enhanced properties such as improved electrical conductivity and thermal stability. These materials are valuable in applications ranging from solid electrolytes to advanced ceramics .

- Environmental Impact Assessments : Research on the fate of scandium compounds in aquatic environments has highlighted their behavior and potential ecological risks. Studies have focused on how these compounds interact with various biological entities in sediment and water systems .

- Agricultural Research : Scandium acetate has been evaluated for its effects on soil chemistry and plant uptake mechanisms. This research is particularly relevant for understanding how metal ions can influence nutrient availability and plant health .

Data Tables

The following table summarizes key properties of this compound compared to other metal acetates:

| Compound Name | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| This compound | C6H9O6Sc | Moderately soluble | Decomposes to Scandium oxide upon heating |

| Aluminum Acetate | C4H6AlO6 | Soluble | Used in water treatment |

| Iron(III) Acetate | C6H9FeO6 | Soluble | Known for catalysis and pigment production |

| Lanthanum Acetate | C6H10LaO6 | Soluble | Utilized in ceramics and phosphors |

科学的研究の応用

Catalytic Applications

Scandium acetate is recognized for its catalytic properties, particularly in organic transformations and polymerization processes:

- Olefin Polymerization: Scandium compounds have been studied for their effectiveness in catalyzing olefin polymerization reactions. The efficiency and selectivity of scandium acetate in these reactions are under investigation, showcasing its potential for producing long-chain hydrocarbons .

- Organic Transformations: Research indicates that scandium acetate can facilitate various organic transformations, including acetylation and alkylation reactions. Its ability to act as a Lewis acid enhances reaction rates and yields .

Case Study: Olefin Polymerization

A study demonstrated that using scandium acetate as a catalyst significantly improved the yield of polyolefins compared to traditional catalysts. The reaction conditions were optimized to maximize the polymer's molecular weight and thermal stability.

Material Science Applications

Scandium acetate serves as a precursor for synthesizing advanced materials with tailored properties:

- Thin Film Deposition: Techniques such as Atomic Layer Deposition (ALD) and Molecular Vapor Deposition (MOCVD) utilize scandium acetate to create thin films with precise properties for electronic applications . These films are crucial in the development of semiconductors and other electronic devices.

- Doping and Composite Materials: The incorporation of scandium ions into other materials enhances their electrical conductivity, thermal stability, and mechanical strength. This application is particularly valuable in the production of solid electrolytes and advanced ceramics .

Data Table: Comparison of Doping Effects

| Material Type | Property Modified | Effect of Scandium Doping |

|---|---|---|

| Solid Electrolytes | Ionic Conductivity | Increased conductivity |

| Ceramics | Mechanical Strength | Enhanced durability |

| Electronic Components | Thermal Stability | Improved performance |

Optical Coatings and Laser Applications

Scandium acetate is also applied in the optical coating industry due to its unique optical properties:

- Optical Coatings: It is used to produce thin films that enhance light transmission and reduce reflection on optical devices.

- Laser Technology: Scandium-doped materials are utilized in laser applications, particularly with Erbium, Chromium: Yttrium-Scandium-Gallium Garnet (Er,Cr:YSGG) lasers used in dental procedures .

Safety Considerations

While scandium acetate has numerous applications, it is essential to handle it with care due to its irritant properties. Proper safety measures should be adhered to during its use in laboratory settings.

特性

CAS番号 |

3804-23-7 |

|---|---|

分子式 |

C2H4O2Sc |

分子量 |

105.01 g/mol |

IUPAC名 |

acetic acid;scandium |

InChI |

InChI=1S/C2H4O2.Sc/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

OQRMRSDZEJMEHR-UHFFFAOYSA-N |

SMILES |

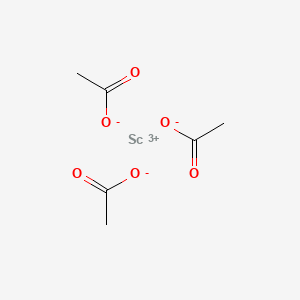

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sc+3] |

正規SMILES |

CC(=O)O.[Sc] |

Key on ui other cas no. |

3804-23-7 |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。